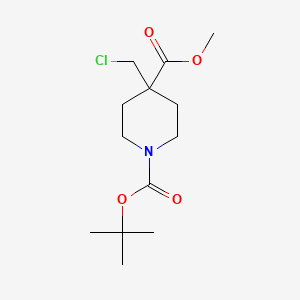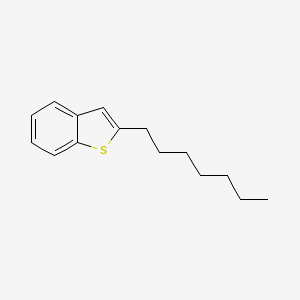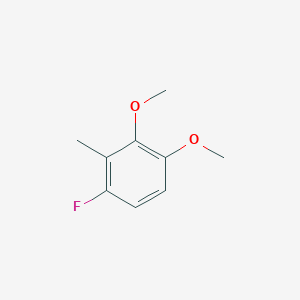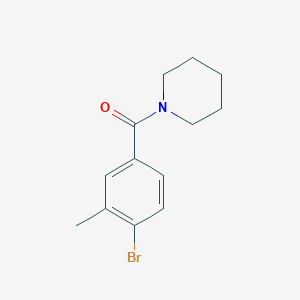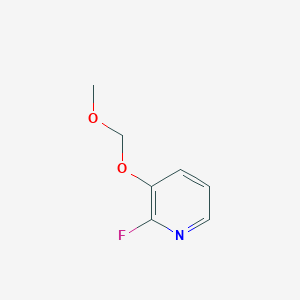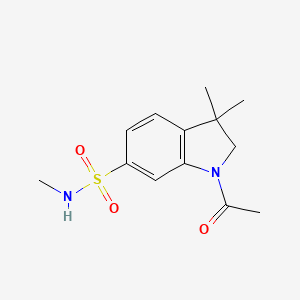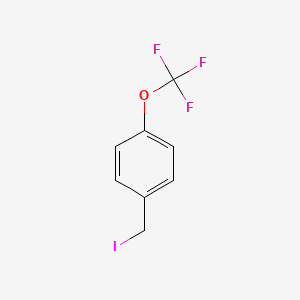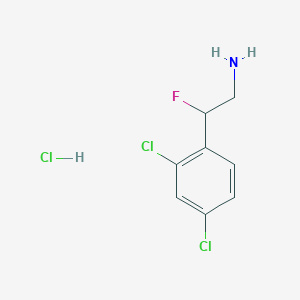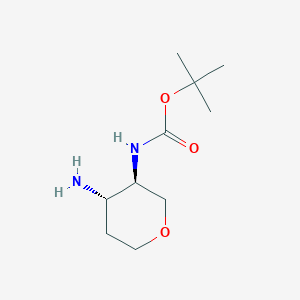
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C9H18N2O3. It is a derivative of tetrahydropyran and contains a tert-butyl group, an amino group, and a carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
The synthesis of tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of the amino group and the formation of the carbamate group. One common synthetic route includes the reaction of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield .
化学反応の分析
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Reduction reactions can convert the carbamate group to an amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. Reagents like alkyl halides are commonly used in these reactions.
科学的研究の応用
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
類似化合物との比較
tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: This compound has a similar structure but contains a tetrahydrofuran ring instead of a tetrahydropyran ring. The difference in ring structure can affect the compound’s reactivity and biological activity.
tert-Butyl ((3R,4S)-4-aminocyclohexyl)carbamate: This compound contains a cyclohexane ring, which provides different steric and electronic properties compared to the tetrahydropyran ring.
tert-Butyl ((3R,4S)-4-aminopiperidin-3-yl)carbamate: This compound contains a piperidine ring, which can influence the compound’s pharmacokinetic properties and interaction with biological targets.
特性
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
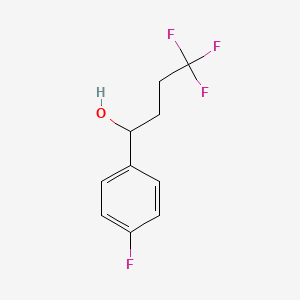
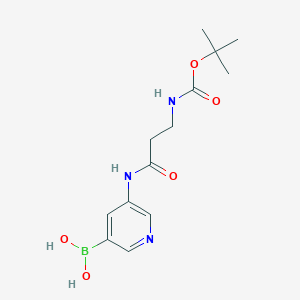
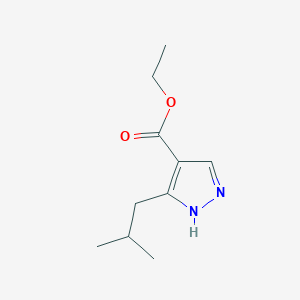
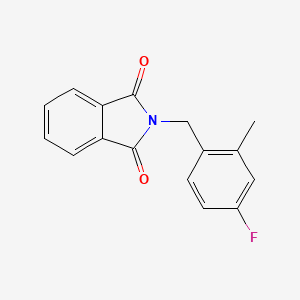
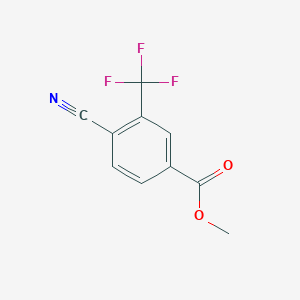
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)
